1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine

Overview

Description

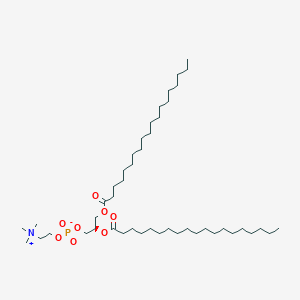

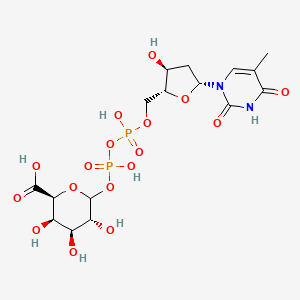

1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine is a linear saturated acyl chain with 19 carbon atoms . It may be used as an internal standard to extract total lipids from human brain region homogenates . It is used in multilamellar vesicles for biophysical studies .

Molecular Structure Analysis

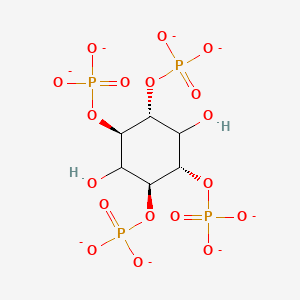

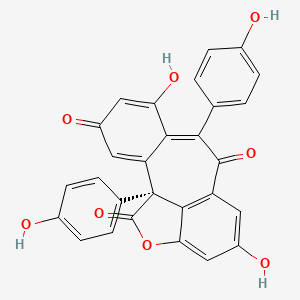

The molecular formula of 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine is C46H92NO8P . The molecular weight is 818.2 g/mol . The structure is complex due to the presence of many atoms and its flexibility .Physical And Chemical Properties Analysis

1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine is a strong bilayer-forming lipid . It is the most common phospholipid in mammalian membranes . It is also an important component of the mucosal layer of the colon . The product is purified by HPLC, and special precautions are taken to protect the products from oxidization and hydrolysis .Scientific Research Applications

Lipidomics and Biomarker Discovery

This phospholipid is utilized in lipidomic studies to identify potential biomarkers for diseases. For instance, it has been used in the lipidomic profiling of serum to discover biomarkers in mice exposed to ionizing radiation, which can be crucial for understanding radiation-induced damages and developing mitigation strategies .

Neuroscience

This phospholipid is significant in neuroscience research, particularly in the study of brain lipids. It’s used in mass spectrometry to analyze the lipidome of human cerebrospinal fluid, which can provide insights into neurological diseases and brain function .

Metabolomics

It is also used in metabolomics to study the metabolic profiles in biological samples. For example, its presence in plasma or serum can indicate specific metabolic pathways or states, which is essential for understanding metabolic diseases and responses to treatments .

Mechanism of Action

Target of Action

1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (PC), a type of phospholipid, primarily targets the cell membranes . It is the most common phospholipid in mammalian membranes . It is also an important component of the mucosal layer of the colon .

Mode of Action

PC has a unique chemical property that allows it to form stable bilayers and vesicles . This property enables it to encapsulate and deliver drugs to specific targets within the body . As a stabilizer and emulsifier, it can enhance the solubility and bioavailability of drugs .

Biochemical Pathways

PC functions as a surfactant within the mucus to form a hydrophobic surface, inhibiting bacterial penetrance . It is used to treat fat embolism . PC can lower the levels of cholesterol and triglycerides .

Pharmacokinetics

As a phospholipid, it is known to have good biocompatibility and biodegradability, which can enhance its bioavailability .

Result of Action

The molecular and cellular effects of PC’s action are primarily related to its role in forming cell membranes and its function as a surfactant . It can inhibit bacterial penetrance, treat fat embolism, and lower the levels of cholesterol and triglycerides .

Action Environment

The action, efficacy, and stability of PC can be influenced by various environmental factors. For instance, its ability to form stable bilayers and vesicles is dependent on the presence of water . Moreover, its stability can be affected by temperature, as it is usually stored at -20°C .

properties

IUPAC Name |

[(2R)-2,3-di(nonadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXPNBSAXZBLEC-USYZEHPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H92NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

818.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (PC(19:0/19:0)) serves as a recovery standard in this method []. Because it's not a naturally occurring phospholipid in soil microbes, its presence allows researchers to assess the efficiency of the entire extraction process, from initial lipid extraction to the final preparation of fatty acid methyl esters (FAMEs). By adding a known amount of PC(19:0/19:0) to the soil sample at the beginning, scientists can determine the percentage of the compound recovered after all the extraction and derivatization steps. This helps ensure the accuracy and reliability of the microbial biomass estimations based on PLFA analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[[4-[[(diphenylmethyl)amino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1262916.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(4-oxanylmethyl)-3-isoxazolecarboxamide](/img/structure/B1262917.png)